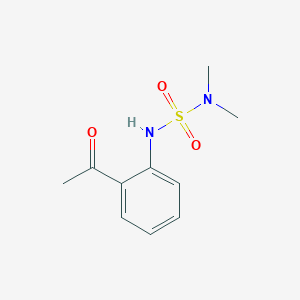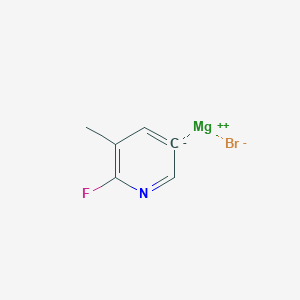
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound features a fluorinated pyridine ring, which can impart unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide typically involves the reaction of 6-fluoro-5-methylpyridine with magnesium in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
6-Fluoro-5-methylpyridine+Mg→(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, often involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide can undergo various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Electrophiles: Various electrophilic species used in coupling reactions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Pyridines: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
科学的研究の応用
Chemistry
In chemistry, (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various organic frameworks.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize fluorinated analogs of biologically active molecules. Fluorine atoms can significantly alter the biological activity and metabolic stability of compounds, making them useful in drug discovery and development.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and materials science. Its reactivity and versatility make it a valuable reagent in various manufacturing processes.
作用機序
The mechanism of action of (6-Fluoro-5-methylpyridin-3-yl)magnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers. The fluorine atom on the pyridine ring can influence the reactivity and selectivity of the compound by altering the electron density and steric properties of the molecule.
類似化合物との比較
Similar Compounds
- (6-Chloro-5-methylpyridin-3-yl)magnesium bromide
- (6-Bromo-5-methylpyridin-3-yl)magnesium bromide
- (6-Iodo-5-methylpyridin-3-yl)magnesium bromide
Uniqueness
(6-Fluoro-5-methylpyridin-3-yl)magnesium bromide is unique due to the presence of the fluorine atom, which can impart distinct electronic and steric effects compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can lead to different reactivity patterns and selectivity in chemical reactions.
特性
IUPAC Name |
magnesium;6-fluoro-5-methyl-3H-pyridin-3-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN.BrH.Mg/c1-5-3-2-4-8-6(5)7;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXZJGLVJMESO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C[C-]=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
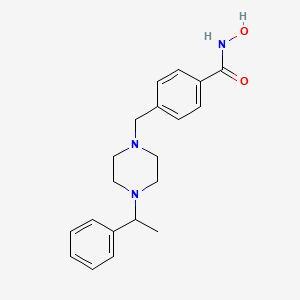

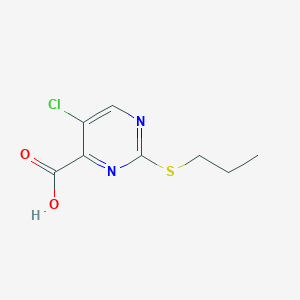
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanamide](/img/structure/B14890162.png)
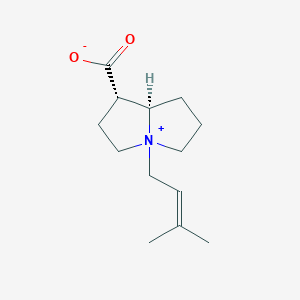
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
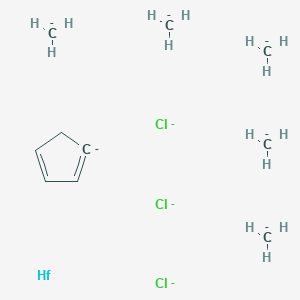


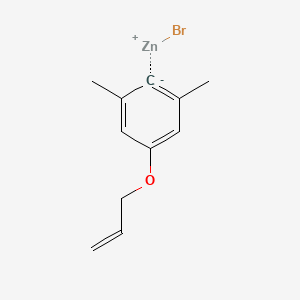
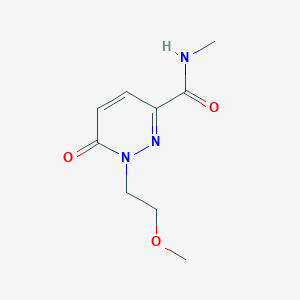
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
